Cas no 1261894-75-0 (3-Cyano-5-(4-methoxy-3-methylphenyl)phenol)
3-Cyano-5-(4-methoxy-3-methylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
- 1261894-75-0
- 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol, 95%
- DTXSID90684772
- 3-CYANO-5-(4-METHOXY-3-METHYLPHENYL)PHENOL
- MFCD18314308
- 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol
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- MDL: MFCD18314308
- Inchi: 1S/C15H13NO2/c1-10-5-12(3-4-15(10)18-2)13-6-11(9-16)7-14(17)8-13/h3-8,17H,1-2H3
- InChI Key: PWMVMQNYKWXSHY-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C=C1C)C1C=C(C#N)C=C(C=1)O
Computed Properties
- Exact Mass: 239.094628657Da
- Monoisotopic Mass: 239.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 53.3Ų
3-Cyano-5-(4-methoxy-3-methylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320351-5 g |
3-Cyano-5-(4-methoxy-3-methylphenyl)phenol, 95%; . |
1261894-75-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320351-5g |
3-Cyano-5-(4-methoxy-3-methylphenyl)phenol, 95%; . |
1261894-75-0 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Cyano-5-(4-methoxy-3-methylphenyl)phenol Suppliers
3-Cyano-5-(4-methoxy-3-methylphenyl)phenol Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol
Professional Introduction to Compound with CAS No. 1261894-75-0 and Product Name: 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol
3-Cyano-5-(4-methoxy-3-methylphenyl)phenol, identified by its Chemical Abstracts Service (CAS) number 1261894-75-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for further research and development in medicinal applications.
The molecular structure of 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol consists of a phenolic core substituted with a cyano group at the 3-position and a methoxy-substituted methylphenyl group at the 5-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its potential biological activity. The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups enhances the compound's reactivity and interaction with biological targets, making it an intriguing subject for drug discovery efforts.
In recent years, there has been growing interest in phenolic derivatives due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol is no exception, as preliminary studies suggest that it may exhibit notable pharmacological effects. Specifically, the cyano group can participate in hydrogen bonding interactions, while the methoxy-substituted aromatic ring can engage in π-stacking interactions with biological targets, thereby influencing its binding affinity and selectivity.
One of the most compelling aspects of 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol is its potential application in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly relies on structurally diverse compounds to overcome resistance mechanisms and improve treatment outcomes. The unique combination of functional groups in this molecule makes it a versatile scaffold for designing molecules with enhanced efficacy and reduced side effects. For instance, modifications at the cyano or methoxy positions could be explored to fine-tune its pharmacokinetic profile and target specificity.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol. Molecular modeling studies have revealed insights into its binding mode with potential biological targets, such as enzymes or receptors involved in disease pathways. These simulations have helped researchers predict how structural changes might impact its biological activity, providing a rational basis for designing next-generation derivatives.
The synthesis of 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol presents an interesting challenge due to the complexity of its molecular framework. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds. Techniques like cross-coupling reactions, catalytic hydrogenation, and selective functionalization have enabled chemists to construct intricate structures with high precision. These advancements have not only improved yield but also enhanced the scalability of producing 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol, making it more accessible for further investigation.
In conclusion, 3-Cyano-5-(4-methoxy-3-methylphenyl)phenol (CAS No. 1261894-75-0) represents a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities. The combination of computational studies, synthetic innovations, and mechanistic insights continues to drive progress in understanding its properties and applications. As research in this field progresses, it is likely that new therapeutic opportunities will emerge from further exploration of this compound's potential.
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